molecular formula C9H16O4 B1195332 2-(2-Methoxyethoxy)ethyl methacrylate CAS No. 45103-58-0

2-(2-Methoxyethoxy)ethyl methacrylate

Cat. No. B1195332
CAS RN: 45103-58-0
M. Wt: 188.22 g/mol
InChI Key: DAVVKEZTUOGEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methoxyethoxy)ethyl methacrylate involves the reaction of the compound with molecular oxygen at 50°C under high pressure in the presence of a radical initiator . This reaction results in a water-soluble, thermoresponsive poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO2MAP), which degrades highly exothermically .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethoxy)ethyl methacrylate is complex and can be viewed using specific software . The compound is part of a larger group of methacrylates, which are known for their diverse structures and properties .


Chemical Reactions Analysis

In the presence of molecular oxygen and a radical initiator, 2-(2-Methoxyethoxy)ethyl methacrylate reacts at 50°C under high pressure to form a water-soluble, thermoresponsive poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO2MAP). This compound degrades highly exothermically .


Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)ethyl methacrylate is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light and is incompatible with strong oxidizing agents and polymerization initiators .

Scientific Research Applications

Thermo-Responsive Hydrogels

2-(2-Methoxyethoxy)ethyl methacrylate: is used to create copolymers that form thermo-responsive hydrogels . These materials are significant in biomedical applications as they can respond to temperature changes. They are considered bioinert replacements for poly(N-isopropylacrylamide), which is often used in temperature-sensitive biomedical applications but has associated cytotoxicity issues .

Drug Delivery Systems

The compound is instrumental in forming networks within hydrogels that can be used for controlled drug delivery . By adjusting the network architecture, it’s possible to manipulate the release rate of drugs, making it a versatile component in creating customized drug delivery platforms.

Magnetic Microgels for Targeted Therapy

Magnetic microgels: loaded with Fe3O4 nanoparticles have been developed using this compound for targeted drug delivery . These microgels can be directed to specific parts of the body using an external magnetic field, enhancing the efficacy of the treatment and reducing side effects.

Dual Stimuli-Responsive Hydrogels

Hydrogels based on 2-(2-Methoxyethoxy)ethyl methacrylate exhibit dual thermo- and pH-sensitive behavior . These materials can undergo volume changes in response to environmental temperature and pH, making them suitable for applications like biosensors and actuators in high-tech fields.

Biocompatible Polymers

Polymers derived from this monomer are explored for their biocompatibility . This makes them potential candidates for medical implants and devices that require materials compatible with biological tissues.

Coatings, Adhesives, and Sealants

The monomer is also used in the formulation of peroxide-cured coatings, adhesives, and sealants . Its properties contribute to the durability and performance of these materials in various industrial applications.

Safety And Hazards

This compound is considered hazardous. It may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Research on 2-(2-Methoxyethoxy)ethyl methacrylate is ongoing, with a focus on its use in the synthesis of temperature-sensitive polymers suitable for the construction of novel membranes . These membranes could change their permeability in response to temperature changes and could be applied in areas such as the separation of proteins and controlled drug delivery .

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVKEZTUOGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61412-60-0
Record name 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61412-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8068464
Record name 2-(2-Methoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(2-Methoxyethoxy)ethyl methacrylate

CAS RN

45103-58-0
Record name 2-(Methoxyethoxy)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45103-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxydiglycol methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Methoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065
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Record name METHOXYDIGLYCOL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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